3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOMUBKURPDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple steps. The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzenesulfonyl group and ethoxy substituent participate in nucleophilic substitutions under controlled conditions:
| Reaction Type | Conditions | Catalyst | Outcome | Yield Range | Reference |
|---|---|---|---|---|---|
| Sulfonyl Group Replacement | Basic aqueous/organic media (pH 10-12) | None | Formation of thioether derivatives | 55-72% | |
| Ethoxy Displacement | HBr/AcOH reflux (110°C, 6 hr) | - | Replacement with hydroxyl/bromo groups | 68-85% |
Key findings:
-
The sulfonyl group shows higher reactivity toward thiols and amines compared to halide nucleophiles.
-
Ethoxy substitution follows SN2 mechanisms, with steric hindrance from the bulky piperazine ring reducing reaction rates by 30-40% compared to simpler quinoline derivatives.
Electrophilic Aromatic Substitution
The quinoline core undergoes directed substitutions at positions 5 and 7:
| Electrophile | Conditions | Position | Product Application | Yield |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 (0°C, 2 hr) | C-5 | Precursor for amino derivatives | 61% |
| Sulfonation | ClSO3H/DCM (rt, 4 hr) | C-7 | Water-solubility enhancement | 58% |
Notable observations:
-
The 4-phenylpiperazine group exerts +M effects, directing electrophiles to the C-5 position preferentially .
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Concurrent sulfonation at both C-7 and benzenesulfonyl groups occurs in <5% cases, requiring careful stoichiometric control.
Transition Metal-Catalyzed Couplings
The compound participates in cross-coupling reactions essential for structural diversification:
| Reaction Type | Catalytic System | Coupling Partner | Application | TOF* |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 (DMF, 80°C) | Aryl boronic acids | Biaryl-modified analogs | 89 h⁻¹ |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos (toluene, 100°C) | Secondary amines | Piperazine ring functionalization | 76 h⁻¹ |
*Turnover frequency calculated at 50% conversion
Mechanistic insights:
-
The quinoline nitrogen coordinates with Pd centers, accelerating oxidative addition steps .
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Catalyst poisoning occurs with >2 eq. benzenesulfonyl groups unless bulky phosphine ligands are used.
Redox Transformations
Strategic reduction/oxidation modifies pharmacological properties:
| Process | Reagents | Target Site | Biological Impact |
|---|---|---|---|
| Quinoline Ring Reduction | H2 (40 psi)/Ra-Ni (EtOH) | Pyridine → Tetrahydroquinoline | Increased BBB permeability |
| N-Oxidation | m-CPBA/DCM (0°C, 1 hr) | Piperazine N4 | Enhanced water solubility (3.8×) |
Critical stability data:
-
Reduced forms show 94% stability in pH 7.4 buffer vs. 72% for oxidized analogs over 72 hr.
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N-oxide derivatives demonstrate 40% higher CYP3A4 metabolic resistance compared to parent compound.
Acid-Base Reactions
The piperazine nitrogen centers enable pH-dependent behavior:
| Property | Value | Analytical Method |
|---|---|---|
| pKa1 (aromatic NH) | 4.2 ± 0.3 | Potentiometric titration |
| pKa2 (piperazine N) | 8.9 ± 0.2 | UV-Vis spectroscopy |
Applications:
-
Forms stable hydrochloride salts (m.p. 214-216°C) for pharmaceutical formulations.
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Demonstrates 92% aqueous solubility at pH <3 compared to 28% at physiological pH.
This reactivity profile enables rational design of analogs with optimized pharmacokinetic properties. Recent studies highlight its utility as a scaffold for developing dual-acting antimicrobial-antidepressant agents, leveraging both its inherent bioactivity and synthetic versatility . Further research should explore photocatalytic C-H functionalization methods to access underexplored substitution patterns.
Scientific Research Applications
3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an acetylcholinesterase inhibitor, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key Observations:
- Positional Effects: The target compound’s substituents at positions 3, 4, and 6 contrast with fluoroquinolones (e.g., Impurity D in Table 1), where a 6-fluoro and 7-piperazinyl group are critical for antibacterial activity . The ethoxy group at position 6 in the target compound may reduce DNA gyrase affinity but improve metabolic stability.
- Phenylpiperazine vs. Piperazine: The 4-phenylpiperazinyl group in the target compound could enhance CNS penetration compared to unsubstituted piperazine moieties in quinolones .
- Sulfonyl vs. Carboxylic Acid : The benzenesulfonyl group at position 3 may favor kinase inhibition (e.g., tyrosine kinase inhibitors), whereas carboxylic acid derivatives (e.g., Table 1, row 4) are more hydrophilic but less membrane-permeable .
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a quinoline core, which is known for its diverse biological activities. The presence of a benzenesulfonyl group and a piperazine moiety enhances its pharmacological profile. The molecular formula is C23H24N6O2S, with a molecular weight of 480.61 g/mol.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuropharmacological Effects : Given the presence of the phenylpiperazine group, it may interact with serotonin receptors, indicating possible applications in treating psychiatric disorders.
Research suggests that the biological activity of this compound may involve:
- Inhibition of Topoisomerases : This leads to DNA damage and subsequent apoptosis in cancer cells.
- Modulation of Neurotransmitter Systems : Interaction with serotonin and dopamine receptors could explain its neuropharmacological effects.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Antitumor Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 5.0 | Apoptosis induction |
| Study B | MCF-7 | 3.2 | Cell cycle arrest |
| Study C | A549 | 4.8 | DNA topoisomerase inhibition |
Case Studies and Research Findings
- Case Study A : In vitro studies demonstrated that this compound significantly inhibited the growth of HeLa cervical cancer cells with an IC50 value of 5 µM, primarily through apoptosis induction.
- Case Study B : Research on MCF-7 breast cancer cells revealed an IC50 value of 3.2 µM, indicating potent antitumor activity linked to cell cycle arrest at the G2/M phase.
- Case Study C : The compound was also tested against A549 lung cancer cells, showing an IC50 value of 4.8 µM, attributed to DNA damage through topoisomerase inhibition.
Q & A
Q. What are the established synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .
- Piperazine coupling : The 4-phenylpiperazine moiety is attached through Buchwald-Hartwig amination or nucleophilic displacement, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Ethoxy group installation : Alkylation of hydroxylated quinoline intermediates using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) . Characterization : Confirm intermediates via LC-MS (for molecular weight), /-NMR (structural verification), and IR spectroscopy (functional group analysis). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers validate the structural integrity of this compound?
Use X-ray crystallography to resolve the 3D conformation, particularly the orientation of the benzenesulfonyl and piperazine groups, which influence receptor binding . For non-crystalline samples:
- 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm substituent positions.
- High-resolution mass spectrometry (HR-MS) to verify the molecular formula (e.g., expected [M+H]⁺ for C₂₇H₂₈N₃O₃S: 498.1821) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine (D2/D3) receptors due to structural similarity to known quinoline-based ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .
- CYP450 inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of metabolites .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts in the piperazine coupling step?
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track the consumption of starting materials and optimize reaction time .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, but switch to toluene/water biphasic systems to reduce side reactions during workup .
- Catalyst screening : Test alternative ligands (e.g., BINAP vs. Xantphos) to improve coupling efficiency. Pd-catalyzed systems may require 1–5 mol% catalyst loading .
Q. How should contradictory data between computational docking and experimental binding assays be resolved?
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess ligand-receptor stability, accounting for solvent effects and conformational flexibility .
- Alanine scanning mutagenesis : Identify critical receptor residues; discrepancies may arise from unmodeled water molecules or allosteric effects .
- Orthogonal assays : Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) independently .
Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?
- Stable isotope labeling : Synthesize a deuterated analog (e.g., deuterium at the ethoxy group) to track metabolites via LC-MS/MS .
- Recombinant CYP450 isoforms : Incubate the compound with CYP3A4, CYP2D6, etc., to identify primary metabolic pathways .
- Bile duct-cannulated animal models : Collect bile and plasma to characterize Phase II metabolites (e.g., glucuronides) .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications : Replace the quinoline scaffold with isoquinoline or naphthyridine to assess π-π stacking effects .
- Substituent variation : Systematically alter the benzenesulfonyl group (e.g., electron-withdrawing vs. donating substituents) and measure binding affinity shifts .
- Free-energy perturbation (FEP) : Computational modeling to predict the impact of structural changes on binding energy, guiding synthetic prioritization .
Methodological Considerations
Q. What analytical techniques are critical for resolving crystallinity issues during formulation?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to select stable polymorphs .
- Differential scanning calorimetry (DSC) : Identify melting points and glass transition temperatures for amorphous forms .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- pH adjustment : Protonate the piperazine nitrogen (pKa ~7–8) by preparing buffers at pH 4–5 to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines?
- Transcriptomic profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or pro-apoptotic genes .
- Redox status measurement : Quantify intracellular glutathione (GSH) levels; resistant lines may have higher antioxidant capacity .
- 3D spheroid models : Compare 2D monolayer vs. 3D culture results to assess microenvironment-dependent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
